molecular formula C11H22O2 B13744092 7-Hydroxy-2,3,7-trimethyloctanal CAS No. 22414-71-7

7-Hydroxy-2,3,7-trimethyloctanal

Cat. No.: B13744092
CAS No.: 22414-71-7
M. Wt: 186.29 g/mol
InChI Key: VPDIJXJVEYAHAP-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3,7-trimethyloctanal is a chemical compound with the molecular formula C11H22O2 It is characterized by the presence of a hydroxyl group and an aldehyde group, making it a versatile compound in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3,7-trimethyloctanal typically involves the oxidation of 2,3,7-trimethyloctanol. The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled temperatures to ensure the selective formation of the aldehyde group without over-oxidation to a carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters are crucial to achieving efficient production.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Acyl chlorides or acid anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 2,3,7-Trimethyloctanol.

    Substitution: Esters of this compound.

Scientific Research Applications

7-Hydroxy-2,3,7-trimethyloctanal has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3,7-trimethyloctanal involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can modulate biological pathways, leading to its observed effects. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

    2,3,7-Trimethyloctanol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    7-Hydroxy-2,3,7-trimethylheptanal: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    7-Hydroxy-2,3,7-trimethylundecanal: Longer carbon chain, which may influence its solubility and reactivity.

Uniqueness: 7-Hydroxy-2,3,7-trimethyloctanal is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

7-hydroxy-2,3,7-trimethyloctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-9(10(2)8-12)6-5-7-11(3,4)13/h8-10,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIJXJVEYAHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945069
Record name 7-Hydroxy-2,3,7-trimethyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22414-71-7
Record name 7-Hydroxy-2,3,7-trimethyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22414-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-2,3,7-trimethyloctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2,3,7-trimethyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2,3,7-trimethyloctanal
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